molecular formula C13H9N3OS B12720477 1-(2-Furanyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93300-05-1

1-(2-Furanyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Katalognummer: B12720477
CAS-Nummer: 93300-05-1
Molekulargewicht: 255.30 g/mol
InChI-Schlüssel: OTXQQDGRCQCCLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 4479513 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The preparation of BRN 4479513 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions is typically found in specialized chemical literature and patents.

Analyse Chemischer Reaktionen

BRN 4479513 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

BRN 4479513 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, BRN 4479513 is investigated for its potential therapeutic effects and as a tool for drug development. Industrial applications include its use in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of BRN 4479513 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

BRN 4479513 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or reactivitySome similar compounds include 3-Formylthiophene-2-boronic acid and 3-Chlorobenzo[b]thiophene-2-carboxylic acid .

Eigenschaften

CAS-Nummer

93300-05-1

Molekularformel

C13H9N3OS

Molekulargewicht

255.30 g/mol

IUPAC-Name

1-(furan-2-yl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C13H9N3OS/c1-2-6-11-9(4-1)16-12(8-18-11)14-15-13(16)10-5-3-7-17-10/h1-7H,8H2

InChI-Schlüssel

OTXQQDGRCQCCLC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.